molecular formula C23H19NO4S B2494357 Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate CAS No. 381699-19-0

Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2494357
CAS RN: 381699-19-0
M. Wt: 405.47
InChI Key: BWIYXBYCAFWTRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that target specific functional groups and molecular frameworks. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been designed and synthesized for their potential as anti-tumor agents, showcasing the synthetic routes that could be analogous for our compound of interest (Hayakawa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a related pyrazole derivative was analyzed through single crystal X-ray diffraction studies, revealing insights into the compound's structural stability and intramolecular interactions (Achutha et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and formation of complexes with metals like Cu(II), Co(II), and Ni(II) of similar compounds provide insights into the possible chemical behaviors of ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate. These interactions were studied through the preparation and isolation of complexes, which further our understanding of its potential chemical reactivity (Chekanova et al., 2014).

Physical Properties Analysis

The physical properties, including solubility and chemical stability, of related compounds have been thoroughly investigated. For instance, the physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, offering a comparison point for our compound's expected physical characteristics (Chekanova et al., 2014).

Chemical Properties Analysis

Exploring the chemical properties, including reactivity and stability, is crucial. The synthesis and characterization of similar compounds reveal the chemical versatility and potential applications of ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate. For instance, studies on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlight the anti-rheumatic potential, indicating the broad scope of chemical properties and applications of such molecules (Sherif & Hosny, 2014).

Scientific Research Applications

Synthesis and Biological Activity

A study by Altundas et al. (2010) discussed the synthesis of novel compounds related to Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate and their antibacterial and antifungal activities. The synthesized compounds demonstrated effectiveness against a range of pathogenic strains, showing potential for development into antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Anti-Tumor Agents

Hayakawa et al. (2004) explored derivatives of a similar compound for their selective cytotoxicity against tumorigenic cell lines, indicating a pathway for the development of anticancer agents. This study underscores the compound's potential in cancer research (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Complex Formation and Physicochemical Properties

Research by Chekanova et al. (2014) on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which shares a structural resemblance, focused on their acid-base properties, solubility, and chemical stability. This study also examined their complex formation with various metal ions, contributing to the understanding of their physicochemical characteristics (Chekanova, Manylova, Pavlov, El’chishcheva, & Kandakova, 2014).

Future Directions

Investigating its potential as an anticancer agent or exploring modifications to enhance its efficacy could be promising .

properties

IUPAC Name

ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-3-27-23(26)19-17(15-9-5-4-6-10-15)13-29-22(19)24-21(25)20-14(2)16-11-7-8-12-18(16)28-20/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIYXBYCAFWTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate

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